molecular formula C15H16O B12299255 2-([11'-Biphenyl]-4-yl)propan-1-ol

2-([11'-Biphenyl]-4-yl)propan-1-ol

Katalognummer: B12299255
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: MCTUQDKYUYFTQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-([11’-Biphenyl]-4-yl)propan-1-ol is a chemical compound that belongs to the alcohol group It is characterized by the presence of a biphenyl group attached to a propanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-([11’-Biphenyl]-4-yl)propan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In industrial settings, the production of 2-([11’-Biphenyl]-4-yl)propan-1-ol may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Analyse Chemischer Reaktionen

Types of Reactions: 2-([11’-Biphenyl]-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields different alcohols or hydrocarbons.

    Substitution: Forms halogenated derivatives or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-([11’-Biphenyl]-4-yl)propan-1-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-([11’-Biphenyl]-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in catalytic processes, it may act as a substrate or intermediate, undergoing transformations that lead to the formation of desired products . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-([11’-Biphenyl]-4-yl)propan-1-ol is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C15H16O

Molekulargewicht

212.29 g/mol

IUPAC-Name

2-(4-phenylphenyl)propan-1-ol

InChI

InChI=1S/C15H16O/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3

InChI-Schlüssel

MCTUQDKYUYFTQX-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)C1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.